3-amino-N-ethylpyridine-2-sulfonamide
CAS No.:
Cat. No.: VC17707294
Molecular Formula: C7H11N3O2S
Molecular Weight: 201.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H11N3O2S |
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Molecular Weight | 201.25 g/mol |
IUPAC Name | 3-amino-N-ethylpyridine-2-sulfonamide |
Standard InChI | InChI=1S/C7H11N3O2S/c1-2-10-13(11,12)7-6(8)4-3-5-9-7/h3-5,10H,2,8H2,1H3 |
Standard InChI Key | QLJFQBPGIFUCCE-UHFFFAOYSA-N |
Canonical SMILES | CCNS(=O)(=O)C1=C(C=CC=N1)N |
Introduction
Synthetic Methodologies
Sulfonamide Formation
The synthesis of pyridine sulfonamides often involves nucleophilic substitution reactions. For example, 2-chloropyridine derivatives can react with sulfonamides in the presence of a base. A patent describing the preparation of N-(3-chloro-quinoxalin-2-yl)-sulfonamides highlights the use of lithium hydroxide (LiOH) in aprotic polar solvents like DMA (dimethylacetamide) or DMSO (dimethyl sulfoxide) at 20–150°C . This method could be adapted for 3-amino-N-ethylpyridine-2-sulfonamide by substituting 2-chloropyridine with an appropriate amine source.
Physicochemical and Spectroscopic Properties
Spectral Data
While experimental spectra for 3-amino-N-ethylpyridine-2-sulfonamide are unavailable, analogs provide reference points:
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¹H NMR: Pyridine protons resonate at δ 7.5–8.5 ppm, while the ethyl group’s methylene (-CH₂-) and methyl (-CH₃) protons appear at δ 1.0–1.5 (triplet) and δ 3.0–3.5 (quartet), respectively .
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IR Spectroscopy: Sulfonamide S=O stretches are observed at 1150–1350 cm⁻¹, and N-H stretches (amine) at 3200–3500 cm⁻¹ .
Solubility and Stability
The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Stability under acidic or basic conditions depends on the sulfonamide group’s resistance to hydrolysis, which is generally high in neutral environments .
Industrial and Research Applications
Medicinal Chemistry
This compound’s scaffold is a candidate for kinase or protease inhibitor development, particularly in oncology and infectious diseases. Its structural similarity to PI3K inhibitors (e.g., N-[3-(oxyphenylamino)quinoxalin-2-yl]sulfonamides) further supports this potential .
Materials Science
Sulfonamide-functionalized pyridines are explored as ligands in coordination polymers or catalysts in organic synthesis due to their electron-withdrawing properties and ability to stabilize metal centers .
Challenges and Future Directions
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Synthetic accessibility: Scalable routes require optimization of reaction temperatures and solvent systems .
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Biological profiling: In vitro assays are needed to validate enzyme inhibition and cytotoxicity.
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Computational modeling: Molecular docking studies could predict target engagement and guide derivative design .
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